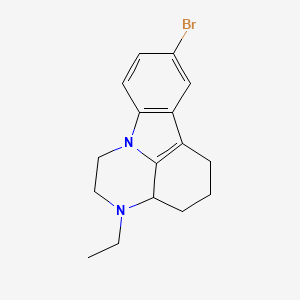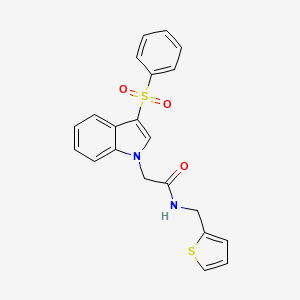
Antidepressant agent 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antidepressant Agent 1 is a chemical compound used primarily in the treatment of major depressive disorder and other mood disorders. It belongs to a class of compounds known for their ability to modulate neurotransmitter activity in the brain, thereby alleviating symptoms of depression. This compound has gained attention due to its efficacy and relatively favorable side effect profile compared to older antidepressants.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antidepressant Agent 1 typically involves multiple steps, including the formation of key intermediates through metal-catalyzed reactions. Transition metals such as iron, nickel, and ruthenium are often used as catalysts in these processes . The reaction conditions usually require controlled temperatures and pressures to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors. This includes optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as liquid-liquid extraction and microwave-assisted extraction are employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Antidepressant Agent 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in these reactions include sodium tert-butoxide, palladium acetate, and BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) . The reactions are typically carried out in solvents such as toluene or dioxane under controlled temperatures.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological activities. These derivatives are often tested for their efficacy and safety in preclinical and clinical studies.
Scientific Research Applications
Antidepressant Agent 1 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Antidepressant Agent 1 involves the modulation of neurotransmitter activity in the brain. It selectively inhibits the reuptake of serotonin, thereby increasing its availability in the synaptic cleft . This action enhances serotonergic neurotransmission, which is believed to contribute to its antidepressant effects. Additionally, this compound may bind to the transmembrane region of tyrosine kinase receptor 2, promoting its activation by brain-derived neurotrophic factor .
Comparison with Similar Compounds
Citalopram: Another selective serotonin reuptake inhibitor with a similar mechanism of action but different side effect profile.
Escitalopram: A more potent enantiomer of citalopram with higher efficacy and better tolerability.
Agomelatine: A compound that acts on melatonin receptors and serotonin receptors, offering a different mechanism of action.
Uniqueness: Antidepressant Agent 1 is unique in its ability to modulate multiple neurotransmitter systems simultaneously, which may contribute to its rapid onset of action and lower incidence of side effects compared to older antidepressants . Its dual action on serotonin reuptake and brain-derived neurotrophic factor signaling pathways sets it apart from other compounds in its class .
Properties
IUPAC Name |
12-bromo-4-ethyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2/c1-2-18-8-9-19-14-7-6-11(17)10-13(14)12-4-3-5-15(18)16(12)19/h6-7,10,15H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTKXFMWBVSAET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN2C3=C(C=C(C=C3)Br)C4=C2C1CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-(2-{3,5-dioxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-dien-6-yl}acetamido)benzoate](/img/structure/B2810702.png)
![2-(2,4-dichlorophenoxy)-1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2810703.png)
![Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2810704.png)


![7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2810711.png)


![(5S)-5-{[(3-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride](/img/new.no-structure.jpg)
![4-methoxy-N-[(E)-(1-methyl-2-morpholino-1H-indol-3-yl)methylidene]aniline](/img/structure/B2810715.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2810716.png)
![(2S,6R)-6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-2-carboxylic acid](/img/structure/B2810718.png)
